molecular formula C17H28N2O2S B2550268 N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 946233-82-5

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2550268
M. Wt: 324.48
InChI Key: BIGJIUSKSGIENJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across the studies. In the first paper, a new series of sulfonamides was synthesized starting from 4-methoxyphenethylamine. This compound reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives. The use of N,N-dimethylformamide (DMF) as a solvent and LiH as an activator was crucial in this process .

Molecular Structure Analysis

Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR were employed to characterize the structural aspects of the synthesized sulfonamide derivatives. The elemental analysis data corroborated the spectral data, ensuring the accuracy of the molecular structures obtained .

Chemical Reactions Analysis

The inhibitory effects of the synthesized sulfonamides on acetylcholinesterase and DPPH were evaluated. One compound, in particular, showed significant acetylcholinesterase inhibitory activity, with an IC50 value comparable to that of a known inhibitor. Docking studies were also performed to compare the binding affinities of the synthesized ligands against acetylcholinesterase, and kinetic analyses were conducted using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides were inferred from their synthesis and molecular structure analyses. The inhibitory activities against various enzymes suggest that these compounds have specific interactions based on their structure, which could be further explored to understand their physical and chemical behavior in biological systems .

In the second paper, a series of sulfonamide derivatives were synthesized and screened for their inhibition potential against human carbonic anhydrase isoforms. Although the majority of the compounds were weak inhibitors, some showed modest inhibition potency, suggesting that with further development, they could serve as lead molecules for selective inhibitors .

The third paper describes the synthesis of novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety. These compounds were prepared by reacting carboxylic acid hydrazides with CS2 and KOH, and another series was synthesized using Et3N and dimethylaminopyridine. The synthesized compounds were characterized and screened for anti-HIV and antifungal activities, indicating their potential therapeutic applications .

Scientific Research Applications

DNA Interaction and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show varying degrees of interaction with DNA, influenced by the sulfonamide derivative, and demonstrate significant anticancer properties through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).

Structural and Computational Studies

The structural and electronic properties of newly synthesized sulfonamide molecules have been explored through computational and spectroscopic methods. These studies provide insights into the intermolecular interactions and potential energy distributions, which are crucial for understanding the reactivity and stability of sulfonamide compounds (Murthy et al., 2018).

Polymerization Applications

Research into the polymerization of N,N-dialkylacrylamides has revealed potential applications in creating polymers with specific configurations. These studies indicate the versatility of sulfonamide compounds in polymer science, potentially extending to the modification of material properties (Kobayashi et al., 1999).

HIF-1 Pathway Inhibition for Cancer Treatment

Investigations into sulfonamide analogs as HIF-1 pathway inhibitors highlight their potential as anti-cancer agents. Structural modifications of these compounds can significantly affect their pharmacological properties, emphasizing the importance of chemical design in developing therapeutic agents (Mun et al., 2012).

Kinetic and Structural Characterizations

Studies on sterically hindered sulfonamide compounds have provided detailed insights into their molecular-electronic structure and kinetic behavior. Such research aids in understanding the reactivity and potential applications of sulfonamide derivatives in various chemical processes (Rublova et al., 2017).

properties

IUPAC Name

3,4-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-13(2)19-9-7-16(8-10-19)12-18-22(20,21)17-6-5-14(3)15(4)11-17/h5-6,11,13,16,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGJIUSKSGIENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

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